molecular formula C10H6N4O4S2 B11103362 N,N'-Bis-(5-nitro-thiophen-2-ylmethylene)-hydrazine

N,N'-Bis-(5-nitro-thiophen-2-ylmethylene)-hydrazine

Cat. No.: B11103362
M. Wt: 310.3 g/mol
InChI Key: ZXAIOMBRZBJFQR-YDWXAUTNSA-N
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Description

1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE is a complex organic compound with the molecular formula C11H8N4O4S It features a hydrazine core flanked by two nitrothiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE typically involves the condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE is primarily influenced by its nitrothiophene groups. These groups can interact with various molecular targets, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems. The compound’s ability to undergo redox reactions makes it a potential candidate for targeting specific cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-BIS[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]HYDRAZINE: Similar structure but with furan rings instead of thiophene rings.

    1,2-BIS[(E)-1-(5-NITRO-2-PYRIDYL)METHYLIDENE]HYDRAZINE: Contains pyridine rings instead of thiophene rings.

Uniqueness

1,2-BIS[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINE is unique due to the presence of nitrothiophene groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C10H6N4O4S2

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-1-(5-nitrothiophen-2-yl)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]methanimine

InChI

InChI=1S/C10H6N4O4S2/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+

InChI Key

ZXAIOMBRZBJFQR-YDWXAUTNSA-N

Isomeric SMILES

C1=C(SC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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